2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide can be achieved through several synthetic routes. Another approach involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines.
Scientific Research Applications
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . This is achieved through the modulation of microtubule assembly and suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole ring and have been studied for their anticancer properties.
3,4-(Methylenedioxy)phenylacetic acid: This compound shares the benzodioxole ring and is used in various chemical syntheses.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
WHPGBQBVYRZGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN |
Origin of Product |
United States |
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